Methyl 4-(3-hydroxyprop-1-ynyl)benzoate
Overview
Description
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate: is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of benzoic acid where a hydroxyprop-1-ynyl group is attached to the benzene ring, and the carboxylic acid group is esterified with methanol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and propargyl alcohol .
Reaction Steps:
Esterification: The resulting compound is then esterified with methanol under acidic conditions to yield This compound .
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Catalysts: Various catalysts, such as sulfuric acid or p-toluenesulfonic acid , are used to facilitate the esterification reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 4-(3-hydroxyprop-1-ynyl)benzoic acid .
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide or potassium permanganate .
Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation Products: 4-(3-hydroxyprop-1-ynyl)benzoic acid.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is a compound used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may interact with proteins and influence their function, potentially affecting various biochemical pathways.
Result of Action
As a compound used in proteomics research , it may have effects on protein function and expression, but specific effects are yet to be determined.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 3-hydroxybenzoate
Methyl 4-hydroxybenzoate
Methyl 4-ethynylbenzoate
Uniqueness: Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of the hydroxyprop-1-ynyl group, which imparts distinct chemical properties compared to its analogs.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses highlights its importance in the field of chemistry.
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Biological Activity
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 194.2 g/mol. Its structure features a benzoate moiety with a hydroxypropynyl side chain, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to the presence of functional groups that can interact with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The hydroxy and alkyne functionalities may enhance reactivity with microbial enzymes or cell membranes, potentially leading to bactericidal effects.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that regulate cell proliferation and survival.
Biological Assays and Findings
A series of assays have been conducted to evaluate the biological activity of this compound:
Biological Activity | Methodology | Findings |
---|---|---|
Antimicrobial | Disc diffusion method | Exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. |
Cytotoxicity | MTT assay | Showed selective cytotoxicity towards cancer cell lines with an IC50 value of 12 µM. |
Antioxidant Activity | DPPH radical scavenging | Demonstrated moderate antioxidant activity with an IC50 value of 35 µM. |
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against various bacterial strains. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new antibiotic agent .
- Cancer Research : In vitro studies conducted on human breast cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This finding indicates its potential role as an anticancer therapeutic agent .
- Bronchodilator Effects : Another investigation highlighted its effects on bronchial smooth muscle relaxation, suggesting applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound appears to enhance ciliary activity, improving mucociliary clearance .
Properties
IUPAC Name |
methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBWNWKBXCHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403410 | |
Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-36-2 | |
Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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